molecular formula C14H11ClN2O6S B2592683 Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate CAS No. 478033-18-0

Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate

Cat. No.: B2592683
CAS No.: 478033-18-0
M. Wt: 370.76
InChI Key: ZLQFAQNBUYVAQC-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C14H11ClN2O6S. This compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a chloro substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with chloroacetyl chloride to form 2-(2-chloro-4-nitrophenoxy)acetyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer processes, while the thiophene ring can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Similar in structure but lacks the thiophene ring.

    2-chloro-3-nitrobenzoic acid: Another related compound with a different functional group arrangement.

Uniqueness

Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate is unique due to the presence of both the nitrophenoxy and thiophene moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6S/c1-22-14(19)13-10(4-5-24-13)16-12(18)7-23-11-3-2-8(17(20)21)6-9(11)15/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQFAQNBUYVAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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